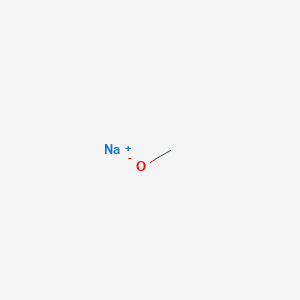
sodium;methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;methanolate” is known as Copper(II) sulfate pentahydrate. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various industrial and laboratory applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) sulfate pentahydrate can be synthesized by reacting copper metal or copper(II) oxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the pentahydrate form. The general reaction is as follows:
Cu+H2SO4→CuSO4+H2
Industrial Production Methods
In industrial settings, Copper(II) sulfate pentahydrate is produced by dissolving copper scrap in dilute sulfuric acid. The solution is then concentrated and crystallized to obtain the pentahydrate form. The process involves several steps, including filtration, evaporation, and crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Copper(II) sulfate pentahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent in redox reactions.
Substitution Reactions: It can participate in substitution reactions with other metal salts.
Hydrolysis: It can hydrolyze in water to form sulfuric acid and copper hydroxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like zinc or iron.
Substitution: Reactions with sodium carbonate or sodium hydroxide.
Hydrolysis: Occurs in the presence of water.
Major Products
Oxidation-Reduction: Copper metal or copper(I) oxide.
Substitution: Copper carbonate or copper hydroxide.
Hydrolysis: Sulfuric acid and copper hydroxide.
Scientific Research Applications
Copper(II) sulfate pentahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst.
Biology: Employed in biological assays and as a fungicide.
Medicine: Utilized in the preparation of certain medications and as an antiseptic.
Industry: Used in electroplating, as a mordant in dyeing, and in the production of other copper compounds.
Mechanism of Action
Copper(II) sulfate pentahydrate exerts its effects through several mechanisms:
Oxidizing Agent: It can oxidize other substances by accepting electrons.
Antimicrobial Activity: It disrupts the cellular processes of microorganisms, leading to their death.
Catalytic Activity: It can catalyze various chemical reactions by providing an active site for the reaction to occur.
Comparison with Similar Compounds
Similar Compounds
- Copper(II) chloride dihydrate
- Copper(II) nitrate trihydrate
- Copper(I) oxide
Uniqueness
Copper(II) sulfate pentahydrate is unique due to its high solubility in water and its ability to form blue crystalline structures. It is also widely available and relatively inexpensive, making it a popular choice for various applications.
Properties
IUPAC Name |
sodium;methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUMFSSJAZKTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.024 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)





